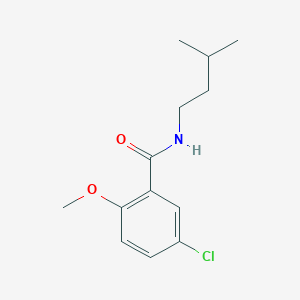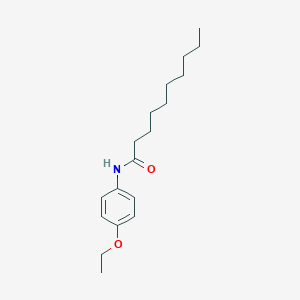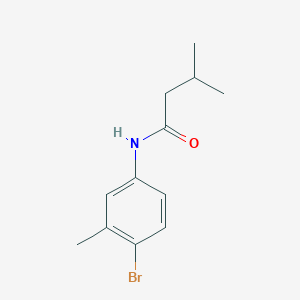
5-chloro-2-methoxy-N-(3-methylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-(3-methylbutyl)benzamide is a chemical compound with the molecular formula C13H18ClNO2 and a molecular weight of 255.74 g/mol . This compound is part of the benzamide family, which is known for its diverse applications in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 5-chloro-2-methoxy-N-(3-methylbutyl)benzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with isopentylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
5-chloro-2-methoxy-N-(3-methylbutyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Scientific Research Applications
5-chloro-2-methoxy-N-(3-methylbutyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interaction with specific enzymes and receptors.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(3-methylbutyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
5-chloro-2-methoxy-N-(3-methylbutyl)benzamide can be compared with other benzamide derivatives, such as:
Metoclopramide: Known for its antiemetic and prokinetic properties, metoclopramide is used to treat nausea and gastrointestinal disorders.
Domperidone: Another benzamide derivative, domperidone, is used to enhance gastrointestinal motility and treat nausea.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various specialized applications .
Properties
Molecular Formula |
C13H18ClNO2 |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C13H18ClNO2/c1-9(2)6-7-15-13(16)11-8-10(14)4-5-12(11)17-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,16) |
InChI Key |
KEGRIZFESDCCEA-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=C(C=CC(=C1)Cl)OC |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(acetylamino)phenyl]decanamide](/img/structure/B290960.png)












